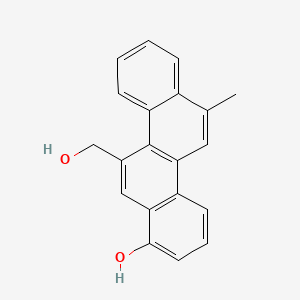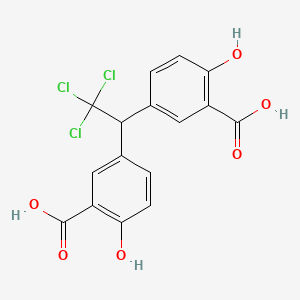![molecular formula C21H25NO4 B14426494 Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate CAS No. 86207-14-9](/img/structure/B14426494.png)
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate is an organic compound characterized by its unique structure, which includes a butyl ester group and a bis(4-methoxyphenyl)methyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate typically involves the reaction of butyl acetate with bis(4-methoxyphenyl)methylamine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions typically involve specific temperatures and solvents to ensure optimal reactivity .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted esters .
Scientific Research Applications
Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethoxytrityl (DMT): Used for protection of hydroxy groups in nucleosides.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but different functional groups.
Properties
CAS No. |
86207-14-9 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
butyl 2-[bis(4-methoxyphenyl)methylimino]acetate |
InChI |
InChI=1S/C21H25NO4/c1-4-5-14-26-20(23)15-22-21(16-6-10-18(24-2)11-7-16)17-8-12-19(25-3)13-9-17/h6-13,15,21H,4-5,14H2,1-3H3 |
InChI Key |
JWZMDYBJPQKZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



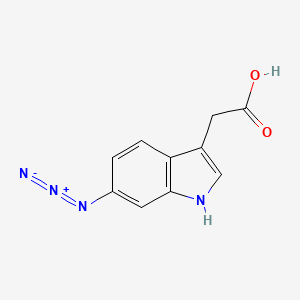
![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
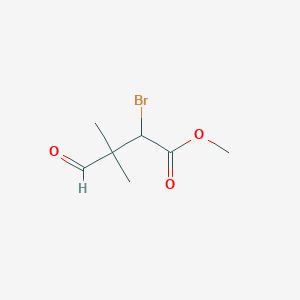
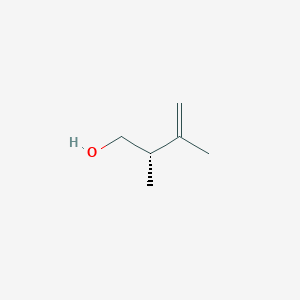


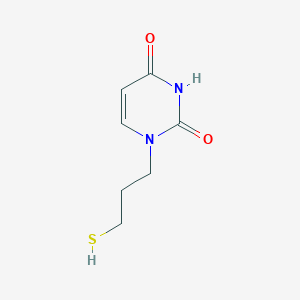
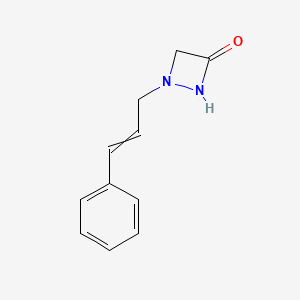
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
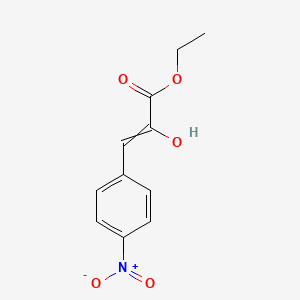
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
